(5Z)-3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione
Overview
Description
The compound (5Z)-3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione is a complex organic molecule that combines several functional groups, including a phenothiazine moiety, a thiazolidine ring, and a benzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenothiazine Derivative: The phenothiazine core can be synthesized through the cyclization of 2-chloroaniline with sulfur and a suitable oxidizing agent.
Attachment of the Oxopropyl Group: The phenothiazine derivative is then reacted with a suitable acylating agent, such as acetic anhydride, to introduce the oxopropyl group.
Formation of the Thiazolidine Ring: The intermediate is then subjected to a cyclization reaction with a thiazolidine precursor, such as thiazolidine-2,4-dione, under acidic or basic conditions.
Introduction of the Benzylidene Group: Finally, the compound is reacted with 4-methylbenzaldehyde in the presence of a suitable catalyst to form the benzylidene group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenothiazine moiety can yield phenothiazine sulfoxide or sulfone, while reduction of the carbonyl groups can produce the corresponding alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s phenothiazine moiety is of particular interest due to its potential pharmacological activities. Phenothiazine derivatives are known for their antipsychotic, antiemetic, and antihistaminic properties, and this compound may exhibit similar activities.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for the development of new drugs. Its unique structure allows for the exploration of various biological targets, including enzymes, receptors, and ion channels.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its diverse functional groups and potential for chemical modification.
Mechanism of Action
The mechanism of action of (5Z)-3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione is likely related to its interaction with specific molecular targets. The phenothiazine moiety can interact with various receptors and enzymes, modulating their activity. The thiazolidine ring may also contribute to the compound’s biological activity by interacting with different molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Phenothiazine Derivatives: Compounds such as chlorpromazine and promethazine share the phenothiazine core and exhibit similar pharmacological activities.
Thiazolidinediones: Compounds like pioglitazone and rosiglitazone contain the thiazolidine ring and are used as antidiabetic agents.
Benzylidene Derivatives: Compounds such as benzylideneacetone and benzylidenemalononitrile share the benzylidene group and are used in various chemical applications.
Uniqueness
The uniqueness of (5Z)-3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione lies in its combination of these three distinct moieties, which allows for a wide range of chemical and biological activities
Properties
IUPAC Name |
(5Z)-3-[3-(2-chlorophenothiazin-10-yl)-3-oxopropyl]-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN2O3S2/c1-16-6-8-17(9-7-16)14-23-25(31)28(26(32)34-23)13-12-24(30)29-19-4-2-3-5-21(19)33-22-11-10-18(27)15-20(22)29/h2-11,14-15H,12-13H2,1H3/b23-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSHXRDQOHIAHW-UCQKPKSFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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